molecular formula C23H18ClFN2O2 B15025368 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15025368
M. Wt: 408.8 g/mol
InChI Key: NOMTWUMCHPXIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure incorporates a fused bicyclic system with substituents at the 2-, 5-, and 7-positions:

  • 2-position: 4-Chlorophenyl group (electron-withdrawing, lipophilic).
  • 5-position: 4-Fluorophenyl group (moderate electronegativity, enhances metabolic stability).
  • 7-position: Methoxy group (electron-donating, influences solubility and binding affinity).

Properties

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18ClFN2O2/c1-28-21-4-2-3-18-20-13-19(14-5-9-16(24)10-6-14)26-27(20)23(29-22(18)21)15-7-11-17(25)12-8-15/h2-12,20,23H,13H2,1H3

InChI Key

NOMTWUMCHPXIDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazolo[1,5-c][1,3]benzoxazine scaffold is highly modular. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (Target) C₂₃H₁₇ClFN₂O₂* 4-ClPh (2), 4-FPh (5), OMe (7) ~406.85 Balanced lipophilicity; potential CNS activity due to fluorinated substituents.
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₉ClN₂O 4-ClPh (2), 4-MePh (5) 374.87 Increased hydrophobicity from methyl group; reduced metabolic stability.
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₈FN₂O 4-FPh (2), 4-MePh (5) 351.39 Enhanced solubility vs. chloro analogs; lower molecular weight.
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₄Cl₃FN₂O 4-FPh (2), 2,4-Cl₂Ph (5), Cl (9) 447.72 High halogen content; likely high lipophilicity and protein-binding affinity.
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₁H₂₄ClN₂O₂ Ph (2), 4-(4-ClBnO)Ph (5), OMe (7) 504.99 Bulky substituent at 5-position; may hinder membrane permeability.

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s 4-fluorophenyl and 4-chlorophenyl groups increase LogP compared to methyl-substituted analogs (e.g., ). Methoxy at position 7 improves aqueous solubility relative to non-polar substituents .
  • Metabolic Stability :
    • Fluorine at position 5 reduces oxidative metabolism, enhancing stability versus methyl or unsubstituted phenyl groups .
    • Chlorine at position 2 may slow CYP450-mediated dehalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.